molecular formula C13H18O B2804741 2-Methyl-3-(4-propylphenyl)propanal CAS No. 902274-65-1

2-Methyl-3-(4-propylphenyl)propanal

Cat. No.: B2804741
CAS No.: 902274-65-1
M. Wt: 190.286
InChI Key: MYFZHVIROUHFHS-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-propylphenyl)propanal is an organic compound with the molecular formula C13H18O. It is a branched-chain aldehyde, characterized by the presence of a terminal carbonyl group. This compound is known for its applications in various fields, including perfumery and flavoring, due to its distinct aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-propylphenyl)propanal typically involves the alkylation of benzene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-propylbenzene. This intermediate is then subjected to a series of reactions, including formylation and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as distillation and crystallization are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-propylphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(4-propylphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-propylphenyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity underlies its biological and chemical activities. The compound can also undergo metabolic transformations, leading to the formation of various metabolites that exert different effects .

Comparison with Similar Compounds

2-Methyl-3-(4-propylphenyl)propanal can be compared with other branched-chain aldehydes, such as:

  • 2-Methylpropanal
  • 3-Methylbutanal
  • 2-Methylbutanal

These compounds share similar structural features but differ in their specific substituents and positions on the aromatic ring. The unique propyl group in this compound contributes to its distinct aromatic properties and reactivity .

Properties

IUPAC Name

2-methyl-3-(4-propylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-4-12-5-7-13(8-6-12)9-11(2)10-14/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZHVIROUHFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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